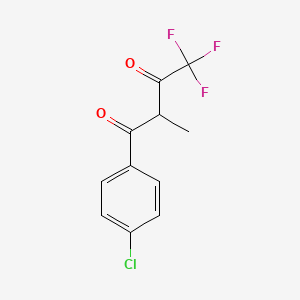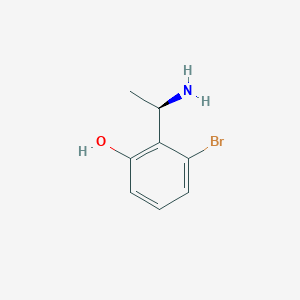
(R)-2-(1-Aminoethyl)-3-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(1-Aminoethyl)-3-bromophenol: is a chiral organic compound that features an aminoethyl group attached to a bromophenol structure
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve enantioselective synthesis.
Bromination: Bromination of phenol derivatives followed by subsequent amination.
Industrial Production Methods:
Batch Production: Conducting reactions in controlled batch processes to ensure consistency and quality.
Continuous Flow Synthesis: Implementing continuous flow reactors for large-scale production, enhancing efficiency and scalability.
Analyse Des Réactions Chimiques
(R)-2-(1-Aminoethyl)-3-bromophenol: undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can convert the amino group to an amine oxide.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Hydrogenated Derivatives: Formed through reduction reactions.
Substituted Phenols: Produced from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(R)-2-(1-Aminoethyl)-3-bromophenol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Applied in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.
Pathways Involved: Influences biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
(R)-2-(1-Aminoethyl)-3-bromophenol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (R)-3-(1-Aminoethyl)benzonitrile, (R)-1-(1-naphthyl)ethylamine.
Uniqueness: The presence of the bromine atom and the specific position of the aminoethyl group contribute to its distinct chemical and biological properties.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clé InChI |
PFHXRVCVKNKTBY-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC=C1Br)O)N |
SMILES canonique |
CC(C1=C(C=CC=C1Br)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



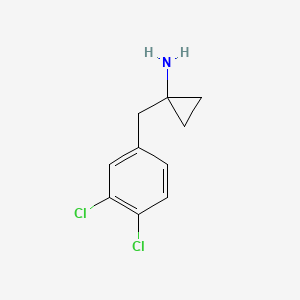
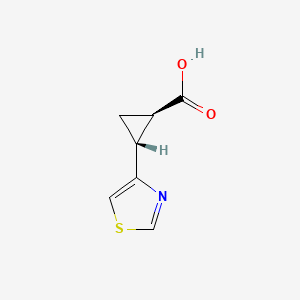
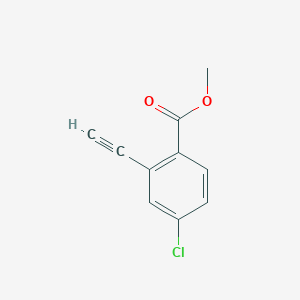
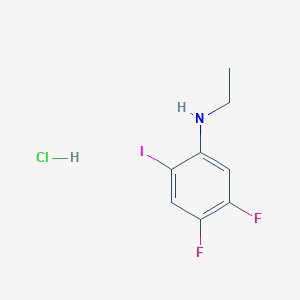

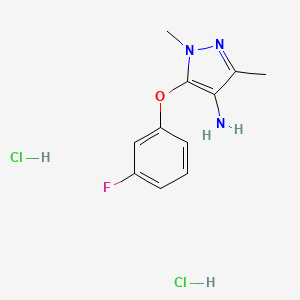
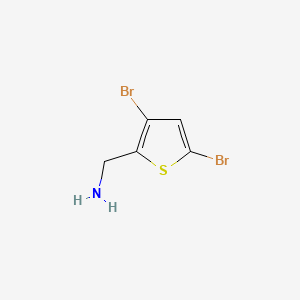

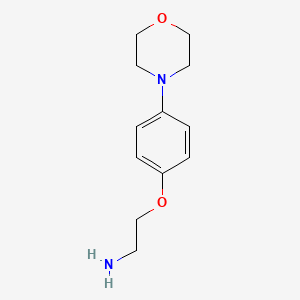
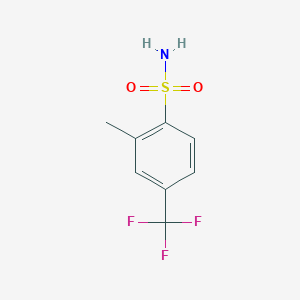
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)

